molecular formula C19H18Cl2O4 B11689361 3,9-Bis(3-chlorophenyl)-2,4,8,10-tetraoxaspiro[5.5]undecane

3,9-Bis(3-chlorophenyl)-2,4,8,10-tetraoxaspiro[5.5]undecane

Cat. No.: B11689361
M. Wt: 381.2 g/mol
InChI Key: UMEKZMXMDGCPQP-UHFFFAOYSA-N
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Description

3,9-Bis(3-chlorophenyl)-2,4,8,10-tetraoxaspiro[55]undecane is a spiro compound characterized by its unique structure, which includes two 3-chlorophenyl groups and a tetraoxaspiro undecane core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,9-Bis(3-chlorophenyl)-2,4,8,10-tetraoxaspiro[5.5]undecane typically involves the reaction of 3-chlorophenyl derivatives with a suitable spiro compound precursor. One common method involves the use of pentaerythritol and 3-chlorobenzaldehyde under acidic conditions to form the spiro compound. The reaction is usually carried out in a solvent such as dichloromethane or toluene, with a catalyst like p-toluenesulfonic acid to facilitate the formation of the spiro structure.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired compound in high purity.

Chemical Reactions Analysis

Types of Reactions

3,9-Bis(3-chlorophenyl)-2,4,8,10-tetraoxaspiro[5.5]undecane can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The chlorophenyl groups can undergo nucleophilic substitution reactions with reagents like sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; typically in aqueous or organic solvents.

    Reduction: Lithium aluminum hydride, sodium borohydride; usually in anhydrous solvents like ether or tetrahydrofuran.

    Substitution: Sodium methoxide, potassium tert-butoxide; in polar aprotic solvents like dimethyl sulfoxide or dimethylformamide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction can produce dechlorinated or hydrogenated products.

Scientific Research Applications

3,9-Bis(3-chlorophenyl)-2,4,8,10-tetraoxaspiro[5.5]undecane has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex spiro compounds and polymers.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial or anticancer properties.

    Medicine: Explored for its potential use in drug delivery systems due to its unique structural properties.

    Industry: Utilized in the development of advanced materials, such as high-performance polymers and coatings.

Mechanism of Action

The mechanism of action of 3,9-Bis(3-chlorophenyl)-2,4,8,10-tetraoxaspiro[5.5]undecane involves its interaction with specific molecular targets and pathways. The compound’s spiro structure allows it to fit into unique binding sites on enzymes or receptors, potentially inhibiting or modulating their activity. The chlorophenyl groups may also contribute to its bioactivity by interacting with hydrophobic regions of target molecules.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3,9-Bis(3-chlorophenyl)-2,4,8,10-tetraoxaspiro[5.5]undecane is unique due to its specific chlorophenyl substitution, which imparts distinct chemical and biological properties. This makes it a valuable compound for specialized applications in research and industry.

Properties

Molecular Formula

C19H18Cl2O4

Molecular Weight

381.2 g/mol

IUPAC Name

3,9-bis(3-chlorophenyl)-2,4,8,10-tetraoxaspiro[5.5]undecane

InChI

InChI=1S/C19H18Cl2O4/c20-15-5-1-3-13(7-15)17-22-9-19(10-23-17)11-24-18(25-12-19)14-4-2-6-16(21)8-14/h1-8,17-18H,9-12H2

InChI Key

UMEKZMXMDGCPQP-UHFFFAOYSA-N

Canonical SMILES

C1C2(COC(O1)C3=CC(=CC=C3)Cl)COC(OC2)C4=CC(=CC=C4)Cl

Origin of Product

United States

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